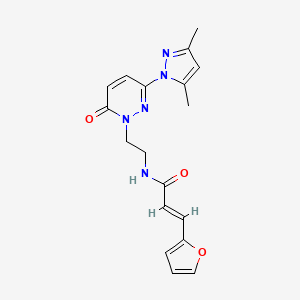
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)acrylamide , a derivative of pyrazole and furan, has shown promising biological activities in various studies. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H19N5O2
- Molar Mass : 313.36 g/mol
- CAS Number : Not explicitly listed in the sources, but related compounds have been cataloged.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring, followed by acylation and coupling reactions with furan and pyridazine derivatives. The one-pot synthesis methods have been explored to enhance yield and efficiency, as reported in recent studies focusing on pyrazole derivatives .
Anticancer Activity
Recent evaluations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that derivatives containing the pyrazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 5.35 μM against liver carcinoma cells and 8.74 μM against lung carcinoma cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The biological activity is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels may contribute to oxidative stress in cancer cells, promoting cell death.
- Targeting Specific Pathways : Some studies suggest that pyrazole derivatives may inhibit key signaling pathways involved in tumor growth and metastasis.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound of interest, using MTT assays on A549 (lung cancer) and HepG2 (liver cancer) cell lines. The results indicated that compounds with the furan moiety exhibited enhanced activity due to increased lipophilicity and better membrane permeability .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of similar compounds, revealing that modifications at specific positions on the pyrazole ring significantly influenced biological activity. For example, substituents at the 3-position were critical for enhancing anticancer properties while maintaining low toxicity towards normal cells .
Comparative Table of Biological Activities
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 5.35 | Apoptosis induction |
| Compound B | HepG2 | 8.74 | ROS generation |
| Our Compound | Various | TBD | TBD |
Propiedades
IUPAC Name |
(E)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-13-12-14(2)23(20-13)16-6-8-18(25)22(21-16)10-9-19-17(24)7-5-15-4-3-11-26-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,24)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJCKHADOSFONK-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)/C=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














